Product packaging for Aspergillide C(Cat. No.:)

Aspergillide C

Cat. No.: B1263163
M. Wt: 252.31 g/mol
InChI Key: LXBFWPWKVZPNRA-NPZYAQMBSA-N
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Description

Natural Occurrence and Isolation

Aspergillide C is a natural product, specifically a 14-membered macrolide, that was first identified as a secondary metabolite produced by a marine-derived fungus. rsc.orgrsc.orgbeilstein-journals.org This fungus, Aspergillus ostianus strain 01F313, was isolated from a marine source collected off the coast of Pohnpei. rsc.orgnih.gov The production of this compound, along with its structural analogues Aspergillide A and Aspergillide B, was observed when the fungus was cultured in a specialized medium, specifically a bromine-modified potato-dextrose (1/2PD) culture medium. rsc.orgbeilstein-journals.orgacs.org The isolation of these compounds from a marine-derived fungus highlights the potential of marine microorganisms as a source of new and structurally unique natural products. mdpi.comvulcanchem.com

The discovery of this compound was the result of systematic screening of marine-derived fungal extracts for cytotoxic activity. In 2008, a research group led by Kusumi reported the isolation of three related compounds, designated Aspergillides A, B, and C. nih.gov The isolation process involved large-scale cultivation of the Aspergillus ostianus fungus, followed by extraction and chromatographic separation of the resulting metabolites. oup.com These efforts yielded the pure compounds, allowing for their initial characterization. oup.com this compound, along with Aspergillides A and B, was found to exhibit significant cytotoxicity against mouse lymphocytic leukemia cells (L1210). rsc.orgbeilstein-journals.orgnih.gov

Marine Fungal Sources

Historical Context of Structural Elucidation and Revision

The determination of the exact chemical structure of a new natural product is a complex undertaking that often involves multiple stages of analysis and, at times, revision of the initial proposed structure. The case of the aspergillides is a clear illustration of this scientific process.

Spectroscopic Data for this compound
Technique Observation
Mass SpectrometryProvided the molecular weight and formula (C14H20O4). nih.gov
1H NMRRevealed the presence of specific proton environments, including olefinic and oxygenated methines. amazonaws.com
13C NMRIndicated the number and types of carbon atoms, including carbonyl, olefinic, and oxygen-bearing carbons. amazonaws.com
NOESYProvided information about the spatial proximity of protons, aiding in the determination of relative stereochemistry. acs.org
Modified Mosher's MethodUsed to assign the absolute configuration of stereocenters. nih.govoup.com

While the initial spectroscopic analysis provided a working hypothesis for the structures of the aspergillides, subsequent synthetic efforts led to a necessary revision of the proposed stereochemistry for Aspergillides A and B. nih.gov A total synthesis of the originally proposed structures revealed discrepancies between the spectroscopic data of the synthetic compounds and the natural products. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O4 B1263163 Aspergillide C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(1S,5S,9E,11S,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one

InChI

InChI=1S/C14H20O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6-8,10-13,15H,2-3,5,9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1

InChI Key

LXBFWPWKVZPNRA-NPZYAQMBSA-N

Isomeric SMILES

C[C@H]1CCC/C=C/[C@H]2C=C[C@@H]([C@@H](O2)CC(=O)O1)O

Canonical SMILES

CC1CCCC=CC2C=CC(C(O2)CC(=O)O1)O

Synonyms

aspergillide C

Origin of Product

United States

Molecular Architecture and Stereochemical Features

Macrolactone Core Description

The foundational structure of Aspergillide C is a 14-membered macrolactone. clockss.orgscispace.com This large ring is not a simple macrocycle; instead, it forms a complex bicyclic system. beilstein-journals.org Systematically named as a derivative of 4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one, the structure features a fourteen-membered ring bridged by a shorter chain, creating the bicyclic architecture. nih.gov This core is a type of macrolide, a class of compounds characterized by a large lactone ring. nih.gov A key feature within the macrocyclic portion of the molecule is a trans-configured double bond between carbons C-8 and C-9. vulcanchem.com The entire macrolactone framework is constructed around a central dihydropyran ring system. scispace.com

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₂₀O₄ nih.gov
Molecular Weight 252.31 g/mol nih.gov
IUPAC Name (1S,5S,9E,11S,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one nih.gov

Dihydropyran Ring System Characterization

Embedded within the macrolactone core of this compound is a dihydropyran ring. clockss.orgscispace.com This six-membered oxygen-containing heterocycle is a defining feature of the aspergillide family. beilstein-journals.org In this compound, this unit is specifically a dihydropyran, indicating the presence of one double bond within the pyran ring itself, which distinguishes it from the tetrahydropyran (B127337) rings found in its sister compounds, Aspergillides A and B. clockss.orgvulcanchem.comnih.gov

Defined Stereocenters and Chiral Properties

This compound is a chiral molecule, possessing several stereogenic centers that define its specific three-dimensional structure. vulcanchem.comnih.gov The molecule's confirmed absolute stereochemistry is designated as (1S,5S,9E,11S,14S) according to IUPAC nomenclature. nih.gov This designation specifies the spatial arrangement of substituents at each chiral center and the geometry of the double bond.

The molecule contains multiple stereocenters, which are atoms that give rise to stereoisomers. libretexts.orgchemistrysteps.com The absolute configuration of these centers was initially determined through spectroscopic methods and later unequivocally confirmed by multiple enantioselective total syntheses. nih.govclockss.orgnih.gov While the initial structural assignments for the related Aspergillides A and B required correction, the proposed structure and stereochemistry for this compound were validated through these synthetic efforts. nih.govclockss.org The specific chirality of this compound is integral to its biological function. vulcanchem.com

Table 2: Defined Stereocenters in this compound

Position Configuration
C1 S
C5 S
C9 E
C11 S
C14 S

As per IUPAC name (1S,5S,9E,11S,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one nih.gov

Biosynthetic Investigations of Aspergillide C

Proposed Polyketide Pathway Intermediates

Currently, there are no published studies that propose or identify specific intermediates in the polyketide pathway leading to Aspergillide C. The elucidation of such intermediates would typically involve techniques like gene knockout studies targeting the responsible PKS gene cluster or the isolation and characterization of accumulated precursors in mutant strains. As of now, this research has not been reported.

Enzymatic Steps and Gene Cluster Analysis

The biosynthesis of complex polyketides like this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the gene for the core PKS enzyme as well as genes for tailoring enzymes that modify the initial polyketide chain through steps such as reduction, dehydration, and cyclization to form the final natural product.

While the genome of Aspergillus ostianus is known to contain numerous BGCs, the specific cluster responsible for this compound production has not been identified. mdpi.com Consequently, there has been no analysis of the enzymatic domains of the this compound PKS or the associated tailoring enzymes. Such an analysis would provide insights into the step-by-step construction and modification of the polyketide backbone.

Precursor Incorporation Studies

Precursor incorporation studies, which involve feeding isotopically labeled small molecules (like acetate (B1210297) and propionate) to the producing organism and tracing their incorporation into the final product, are a powerful tool for deciphering the building blocks of a natural product. To date, no precursor incorporation studies for this compound have been published. These experiments would be crucial in determining the starter and extender units used by the polyketide synthase to assemble the carbon skeleton of this compound.

Advanced Organic Synthesis of Aspergillide C and Analogues

Formal and Total Synthesis Strategies

The total synthesis of Aspergillide C has been achieved through multiple routes, confirming its proposed structure. acs.org These strategies are often convergent, involving the synthesis of key fragments that are later coupled to form the macrocyclic structure.

Enantioselective syntheses of this compound typically rely on the use of readily available chiral molecules, known as the "chiral pool," to establish the absolute stereochemistry of the target molecule from the outset.

A prevalent strategy involves utilizing well-defined chiral starting materials to construct the key fragments of this compound.

One notable formal total synthesis of (+)-Aspergillide C begins with (S)-(−)-Glyceraldehyde Acetonide . nih.govnih.govfigshare.comacs.org This chiral building block is used to set the stereochemistry of the dihydropyran core. The synthesis commences with a hetero-Diels-Alder reaction between (S)-(−)-glyceraldehyde acetonide and the Danishefsky–Kitahara diene, which establishes the required configuration at the C7 position. nih.gov This approach successfully leads to a key intermediate, constituting a formal synthesis of the natural product. nih.gov

Another successful enantioselective total synthesis of this compound was accomplished starting from a commercially available chiral glycidol (B123203) derivative . acs.orgacs.orgnih.gov This 12-step sequence confirms the proposed structure of this compound. acs.org The strategy involves the epoxide ring-opening of the glycidol derivative to construct a key cyclic acetal (B89532) intermediate. acs.org

The carbohydrate Tri-O-acetyl-D-galactal has also been employed as a chiral starting material in a formal synthesis of (−)-Aspergillide C. beilstein-journals.orgnih.govresearchgate.net This chiron approach utilizes the inherent stereochemistry of the carbohydrate to construct the dihydropyran motif. A key step in this synthesis is a Ferrier-type C-glycosylation reaction. beilstein-journals.orgnih.gov This method provides a concise and stereocontrolled route to a known key intermediate of this compound. beilstein-journals.org

Chiral Building BlockKey Reaction TypeTarget Fragment/CoreReference
(S)-(−)-Glyceraldehyde AcetonideHetero-Diels-AlderDihydropyran core nih.gov
Chiral Glycidol DerivativeEpoxide Ring-OpeningCyclic acetal intermediate acs.org
Tri-O-acetyl-D-galactalFerrier-type C-glycosylationDihydropyran motif beilstein-journals.orgnih.gov

Convergent syntheses involve the independent preparation of two or more complex fragments of the target molecule, which are then joined together near the end of the synthesis. This approach is often more efficient than a linear synthesis. In the context of this compound, a key convergent step is the coupling of the dihydropyran core with the side chain.

The Julia-Kocienski olefination is a widely used method for this fragment coupling. nih.govfigshare.comacs.org This reaction forms the C8-C9 double bond by connecting a sulfone fragment (representing the side chain) with an aldehyde derived from the dihydropyran core. nih.gov This E-selective olefination is crucial for establishing the correct geometry of the double bond within the macrocycle. nih.gov This convergent strategy has been successfully applied in a formal synthesis of (+)-Aspergillide C. nih.govfigshare.com

Asymmetric synthesis introduces chirality into an achiral molecule using a chiral catalyst or reagent. This approach avoids reliance on the "chiral pool" and can offer flexibility in accessing different stereoisomers.

Asymmetric reduction of prochiral ketones is a powerful tool for establishing stereocenters. The Noyori asymmetric transfer hydrogenation has been a key reaction in several synthetic approaches to this compound and its analogues. researchgate.netresearchgate.netwvu.edunih.gov

In one de novo asymmetric approach, two separate Noyori transfer hydrogenations are used to enantioselectively prepare two key fragments: a C1-C7 pyranone fragment and a C8-C14 β-keto-sulfone fragment. researchgate.netresearchgate.net The reduction of a β-furylketoester to a furyl alcohol establishes the absolute stereochemistry of the pyranone fragment, while the reduction of an ynone to a propargyl alcohol sets the stereochemistry for the side-chain fragment. researchgate.net This methodology has also been utilized in the synthesis of related natural products like cladospolides. wvu.edu

Reaction TypeSubstrateProductRole in SynthesisReference
Noyori Transfer Hydrogenationβ-FurylketoesterChiral Furyl AlcoholPrecursor to C1-C7 pyranone fragment researchgate.net
Noyori Transfer HydrogenationYnoneChiral Propargyl AlcoholPrecursor to C8-C14 side-chain fragment researchgate.netnih.gov

Palladium catalysis has proven to be a versatile and powerful tool in the synthesis of complex molecules like this compound, enabling key bond formations with high stereoselectivity.

A palladium-catalyzed oxidative lactonization (a Wacker-type cyclization) has been employed to form the lactone moiety within the dihydropyran core of a key intermediate. nih.govfigshare.comacs.org This strategic transformation is crucial for constructing the bicyclic system of this compound. nih.gov

Furthermore, palladium-catalyzed reactions are central to various fragment coupling strategies. For instance, a palladium-catalyzed C-glycosylation has been investigated as a novel method to install the side chain onto the pyran ring system. wvu.edu While challenges remain, this approach highlights the ongoing development of new synthetic methodologies. Other palladium-catalyzed transformations, such as decarboxylative allylations, have been used in formal syntheses of related aspergillides, demonstrating the broad utility of this catalyst in constructing C-glycosidic bonds stereoselectively. nih.gov

Asymmetric Synthesis Methodologies

Asymmetric Reduction Reactions (e.g., Noyori Transfer Hydrogenations)

Key Reaction Methodologies in Total Synthesis

The total synthesis of this compound and its analogues relies on a collection of sophisticated and reliable chemical transformations. These reactions are instrumental in stereoselectively assembling the complex carbon skeleton and introducing the required functional groups with high precision.

The hetero-Diels-Alder reaction is a powerful tool for the construction of the dihydropyran core of this compound. In one notable formal synthesis of (+)-Aspergillide C, a zinc-mediated hetero-Diels-Alder reaction between the Danishefsky-Kitahara diene and optically pure (S)-(−)-glyceraldehyde acetonide was employed. nih.govacs.org This reaction proceeded with high diastereoselectivity, establishing the crucial stereocenter at C(7) in the resulting dihydropyrone, as predicted by Felkin's model. nih.gov This strategic cycloaddition sets the stage for subsequent transformations to elaborate the dihydropyran ring. nih.govacs.orgacs.orgnih.govfigshare.com

ReactantsConditionsProductSignificance
Danishefsky-Kitahara diene & (S)-(−)-glyceraldehyde acetonideZinc-mediatedDihydropyrone intermediateEstablishes C(7) stereocenter with high diastereoselectivity nih.govacs.org

Ferrier-type reactions are pivotal in many synthetic approaches to this compound for installing the side chain at the C(3) position of the pyran ring. nih.govacs.orgacs.orgnih.govfigshare.com For instance, a Ferrier-type addition of a silyl (B83357) enol ether to an allylic acetate (B1210297) intermediate has been used to introduce a two-carbon unit, which is a precursor to the C(1)-C(2) portion of the molecule. nih.gov This reaction's diastereoselectivity is a key consideration, with moderately reactive nucleophiles favoring the desired 2,6-trans relationship in the dihydropyran ring. nih.gov In another approach, a Ferrier-type C-glycosylation of tri-O-acetyl-D-galactal was a key step in a formal synthesis of (−)-Aspergillide C. beilstein-journals.orgnih.gov This highlights the versatility of the Ferrier reaction in constructing the core structure from carbohydrate-derived starting materials. beilstein-journals.orgnih.gov Gold-catalyzed Ferrier-type rearrangements have also been explored for the synthesis of C-vinyl glycosides, which are relevant structures for this compound analogues. acs.org

Glycal DonorNucleophile/AcceptorCatalyst/ConditionsProduct FeatureReference
Allylic acetate intermediateSilyl enol ether of acetaldehydeLiClO4 in ethyl acetate2,6-trans dihydropyran nih.gov
Tri-O-acetyl-D-galactalAlkyneSnCl4C-glycoside for side chain beilstein-journals.org
GlycalsPropargylic carboxylateGold(I) catalystα,(Z)-selective C-vinyl glycosides acs.org

The formation of the 14-membered macrolactone ring is a critical and often challenging step in the total synthesis of this compound. The Yamaguchi macrolactonization is a frequently employed method for this transformation. clockss.org In this procedure, a seco-acid precursor is treated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes intramolecular cyclization upon the addition of a base like DMAP. The success of this reaction can be sensitive to the conformation of the seco-acid. jst.go.jp Other macrolactonization techniques, such as those involving mixed anhydrides, are also prevalent in natural product synthesis and offer alternative strategies for this key ring-closing step. acs.org

Macrolactonization MethodActivating AgentKey Features
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride/DMAPWidely used for forming large rings from seco-acids. clockss.org
Mixed Anhydride MethodsVarious (e.g., acetic, trifluoroacetic anhydride)Common strategy in natural product synthesis. acs.org

The Julia-Kocienski olefination is a highly effective method for coupling the dihydropyran core with the side chain fragment in the synthesis of this compound. nih.govacs.orgacs.orgnih.govfigshare.com This reaction typically involves the condensation of an aldehyde with a sulfone, leading to the formation of an E-alkene with high stereoselectivity. nih.govacs.org For example, an aldehyde derived from the dihydropyran moiety can be coupled with a sulfone fragment representing the C(9)-C(14) portion of the side chain. nih.govacs.org This reaction is known for its reliability and efficiency in constructing complex olefinic linkages in advanced synthetic intermediates. nih.gov The Julia-Kocienski olefination has been instrumental in several total and formal syntheses of this compound and its analogues. nih.govwvu.edu

Aldehyde FragmentSulfone FragmentConditionsProductSignificance
Dihydropyran-derived aldehydeC(9)-C(14) side chain sulfoneLiHMDSE-alkene coupled productForms the C(8)-C(9) double bond with high E-selectivity nih.govacs.org

Palladium-catalyzed oxidative cyclization is a key strategy for forming the lactone moiety within the dihydropyran core of this compound precursors. nih.govacs.orgacs.orgnih.govfigshare.com This Wacker-type reaction involves the intramolecular attack of a carboxylic acid onto a palladium-activated alkene. nih.gov In one synthesis, a γ,δ-unsaturated carboxylic acid was subjected to palladium-catalyzed oxidative lactonization to furnish a key lactone intermediate, which also resulted in the desired migration of the double bond. nih.govacs.org This method provides an elegant way to construct the bicyclic core of this compound.

SubstrateCatalyst SystemProductKey Transformation
γ,δ-Unsaturated carboxylic acidPd(OAc)2, O2, DMSOBicyclic lactoneIntramolecular Wacker-type cyclization nih.govacs.org

Oxy-Michael reactions, both intramolecular (IMOM) and transannular (TAOM), have been ingeniously applied to the synthesis of the aspergillides. jst.go.jpnii.ac.jp The IMOM reaction has been used to construct the tetrahydropyran (B127337) ring with high diastereoselectivity. jst.go.jp For instance, treatment of a hydroxy enoate with a base like lithium hydroxide (B78521) can induce an intramolecular conjugate addition to form the cyclic ether. clockss.org

Even more noteworthy is the use of a biomimetic 6-exo-trig transannular oxy-Michael (TAOM) reaction. jst.go.jprsc.org This key step was employed in a second-generation total synthesis of (+)-Aspergillide C, where a 14-membered macrolide precursor containing an enoate and a Z-allylic diol underwent cyclization to form the dihydropyran-containing final product. rsc.orgrsc.org This TAOM strategy proved to be highly efficient for constructing the complex bicyclic system of the aspergillides. jst.go.jprsc.orgresearchgate.net

Reaction TypeSubstrateConditionsProductSignificance
Intramolecular Oxy-Michael (IMOM)Acyclic hydroxy enoateLiOH in aq. THFTetrahydropyran carboxylic acidForms the pyran ring with high diastereoselectivity clockss.org
Transannular Oxy-Michael (TAOM)Macrolide with enoate and allylic diolDBU, LiCl in MeCNThis compoundBiomimetic formation of the bicyclic core jst.go.jprsc.org

Cross-Metathesis Reactions

Comparison of Selected this compound Synthetic Routes
TargetKey StrategyLongest Linear SequenceOverall YieldReference
(+)-Aspergillide CTransannular oxy-Michael reaction15 steps19% rsc.org
(−)-Aspergillide C (Formal)Chiron approach from tri-O-acetyl-D-galactal8 steps36.9% beilstein-journals.org

Synthesis of Structural Analogues for Research Purposes

The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships and identifying molecules with potentially improved properties. Synthetic routes are often designed to be flexible, allowing for modifications at various positions of the macrolide. beilstein-journals.orgijaerd.org

Research efforts have produced key precursors and simplified analogues, such as a protected variant of the 4-epi-seco-acid of this compound. researchgate.netnsf.gov The synthesis of both enantiomers of this compound has also been accomplished, providing valuable material for stereochemical studies. beilstein-journals.org The development of total syntheses for related macrolactones, like Cladospolides B-D, has also served to correct previously misassigned structures, highlighting the power of de novo synthesis in structural verification. wvu.edu While few distinct analogues of this compound itself have been fully characterized in early reports, synthetic programs have been explicitly directed toward their creation and biological evaluation. researchgate.net

Structure Activity Relationship Sar Studies for Biological Profile Elucidation

Design and Synthesis of Aspergillide C Analogues

The compelling biological profile of this compound has inspired medicinal chemists to design and synthesize a variety of analogues to probe the SAR and identify compounds with potentially enhanced potency or more favorable properties. researchgate.net The total synthesis of this compound itself has been a significant focus, with multiple research groups developing distinct and innovative routes. researchgate.net These synthetic endeavors have not only confirmed the structure of the natural product but have also provided access to key intermediates and strategic platforms for creating structural analogues. researchgate.netresearchgate.net

Key synthetic strategies have been developed to allow for systematic modifications of the this compound scaffold. These approaches often rely on a convergent design, where the dihydropyran core and the macrocyclic side chain are constructed separately before being coupled. mdpi.com Notable synthetic reactions employed in these syntheses include:

Ferrier-type C-glycosylation: Used to construct the dihydropyran moiety. researchgate.netresearchgate.net

Julia-Kocienski olefination: A reliable method for forming the C8-C9 trans-alkene that links the two major fragments of the molecule. researchgate.net

Achmatowicz Rearrangement: A powerful reaction for converting furan (B31954) alcohols into pyranone fragments, providing a versatile entry to the dihydropyran core. mdpi.com

Noyori Transfer Hydrogenation: Employed to set key stereocenters in an enantioselective manner. mdpi.com

The synthesis of seco-acid derivatives, which are the immediate precursors to the final macrocycle, represents a common strategy. For example, the synthesis of 4-epi-seco-Aspergillide-C, an open-ring analogue, has been reported. mdpi.com Furthermore, the accomplishment of the total synthesis of both the natural (-)-Aspergillide C and its non-natural enantiomer, (+)-Aspergillide C, has been a crucial development, enabling a deeper understanding of the role of absolute stereochemistry in its biological activity. researchgate.netacs.org These synthetic achievements lay the groundwork for creating diverse libraries of this compound analogues by altering the core skeleton and the substituents on the pyran ring to further elucidate the SAR. researchgate.net

Investigation of Specific Structural Moieties Influencing Biological Response

SAR studies have pinpointed several structural components of this compound that are critical for its high cytotoxicity. The molecule's activity is not merely a function of its macrolide structure but is deeply influenced by the specific functionalities within its bicyclic framework.

The dihydropyran ring system is a key pharmacophore. Its substitution pattern and degree of saturation are crucial determinants of biological response. A direct comparison with its sibling compound, Aspergillide B, is particularly revealing. This compound shares the same core stereochemistry as Aspergillide B but possesses an additional double bond within the pyran ring at the C5-C6 position. mdpi.com This single structural difference leads to a greater than 35-fold increase in cytotoxic potency, highlighting the critical importance of this unsaturation for its biological activity. researchgate.netmdpi.com

Further evidence for the importance of unsaturation comes from studies on related compounds. For instance, a Z-stereoisomer of the related Aspergillide A demonstrated significantly enhanced cytotoxicity, which was attributed in part to the C7-C8 double bond. nih.gov Additionally, another important feature that can strongly influence the cytotoxic activity of related tetrahydropyran-containing molecules is the presence of an exocyclic methylidene bond adjacent to a carbonyl group. researchgate.net

The following table summarizes key structural moieties and their influence on cytotoxicity:

Table 1: Influence of Structural Moieties on Aspergillide Cytotoxicity

Structural Moiety Observation Implied Importance for Activity Source(s)
C5-C6 Double Bond Presence in this compound vs. saturation in Aspergillide B correlates with a >35x increase in cytotoxicity. Critical for high potency. researchgate.netmdpi.com
C8-C9 trans-Alkene Conserved across all naturally occurring aspergillides (A, B, and C). Considered essential for maintaining the correct conformation for activity. mdpi.com
2,6-trans-Dihydropyran Core A unique structural motif embedded in the 14-membered ring. The specific stereochemical arrangement is vital for biological function. researchgate.net
C14-Hydroxy Group A common feature in the aspergillide family. Likely involved in target binding interactions. nih.gov

Computational and Machine Learning Approaches in SAR Analysis

While extensive synthetic work has elucidated key aspects of this compound's SAR, computational methods offer a complementary approach to deepen this understanding. Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are integral to modern drug design and have been applied to the broader macrolide class. mdpi.comresearchgate.net

For complex natural products like the aspergillides, in silico studies can predict how different analogues bind to potential biological targets, helping to rationalize observed activity trends and guide the design of new, more potent compounds. researchgate.netresearchgate.net For example, molecular docking studies can simulate the interaction of this compound and its analogues with the active sites of proteins, providing insights into the specific hydrogen bonds, hydrophobic interactions, and steric factors that govern binding affinity. researchgate.netresearchgate.net Such studies have been mentioned in the context of Aspergillides A and B, suggesting their utility for the entire family. researchgate.netresearchgate.net

QSAR represents another powerful computational tool. By building mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity, QSAR can predict the potency of untested analogues. researchgate.net This approach is particularly valuable for prioritizing synthetic targets and exploring a wider chemical space than is feasible through synthesis alone. Although detailed, publicly available computational studies focusing specifically on this compound are not widespread, the general applicability of these methods to complex macrolides is well-established. mdpi.commdpi.com The combination of NMR spectroscopy with molecular modeling, for instance, is a powerful approach to study the conformations of macrolides in solution, which is crucial for understanding their interaction with biological targets. mdpi.com As the library of synthetic this compound analogues grows, the application of these computational and machine learning techniques will undoubtedly play a larger role in refining the SAR model for this potent cytotoxic agent.

Mechanism of Action Moa Research at the Cellular and Molecular Level

Cellular Phenotypic Profiling and Morphological Analysis (e.g., Cell Painting)

Cellular phenotypic profiling, particularly through high-content imaging techniques like the Cell Painting assay, is a powerful, unbiased approach to hypothesize a compound's mechanism of action by analyzing detailed morphological changes in cells. dokumen.pubresearchgate.net This method can reveal similarities to compounds with known targets by comparing the resulting "phenotypic fingerprint."

Currently, there are no specific studies published that detail the use of Cell Painting or other in-depth morphological analyses to profile the cellular response to Aspergillide C. Such research would be invaluable for generating initial hypotheses about its molecular target or pathway.

High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid testing of thousands of compounds. Mechanistic HTS assays, including chemical-genetic screens, can provide crucial insights into a compound's function, identify genetic vulnerabilities, and help deconvolute its molecular targets.

A review of available research indicates that while this compound's cytotoxic properties make it a candidate for such screening, no specific HTS campaigns aimed at elucidating its mechanism of action have been published.

Biochemical Pathway Modulation Studies

Investigating a compound's effect on specific biochemical pathways is essential for understanding its function. These studies can involve a range of techniques from targeted enzyme assays to broader proteomic and metabolomic analyses to identify which cellular signaling or metabolic networks are disrupted.

One research project has been noted with the objective of evaluating the activity and searching for the target proteins of this compound. nii.ac.jp However, the specific findings, including any identified biochemical pathways or molecular targets modulated by the compound, are not available in the published literature.

Systems Biology Approaches to MoA Elucidation

Systems biology integrates computational and high-throughput experimental data (e.g., genomics, proteomics, transcriptomics) to model complex biological systems. This holistic approach can predict a drug's system-wide effects, identify resistance mechanisms, and provide a comprehensive understanding of its mechanism of action.

There is currently no evidence in the scientific literature of systems biology approaches being applied to investigate the mechanism of action of this compound.

Biological Target Identification Research

Direct Biochemical Approaches

Direct biochemical methods are designed to isolate and identify the specific proteins that physically interact with a small molecule. nih.gov These techniques rely on using the compound itself as a "bait" to capture its binding partners from a proteome.

Affinity chromatography is a powerful technique for isolating a target protein from a complex mixture based on a highly specific and reversible interaction between the protein and an immobilized ligand. vlabs.ac.incytivalifesciences.com In the context of identifying the target of Aspergillide C, the compound itself would be used as the ligand.

The process involves chemically modifying this compound to immobilize it onto a solid support matrix, such as agarose (B213101) beads, creating an "this compound resin." vlabs.ac.in This modification requires a linker arm to ensure the compound remains accessible for protein binding and its crucial structural features are not obscured. vlabs.ac.in A cell lysate containing the entire proteome is then passed over this resin. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while all other proteins will wash through the column. cytivalifesciences.comneb.com After extensive washing to remove non-specifically bound proteins, the captured target proteins are eluted by changing the buffer conditions (e.g., altering pH or ionic strength) or by introducing a high concentration of the free this compound compound to competitively displace the bound proteins. cytivalifesciences.com The eluted proteins can then be identified using techniques like mass spectrometry. nih.gov

Table 1: Key Components for Hypothetical this compound Affinity Chromatography

Component Description Example Purpose
Matrix The solid support to which the ligand is attached. It should be inert and porous. vlabs.ac.in Agarose Beads Provides a solid phase for the separation process.
Ligand The molecule that binds specifically to the target protein(s). vlabs.ac.in This compound Acts as the "bait" to capture its specific protein targets.
Spacer Arm A chemical linker that connects the ligand to the matrix. Hexanediamine Reduces steric hindrance, making the ligand more accessible to potential binding partners. vlabs.ac.in
Elution Agent A substance used to release the bound target protein from the ligand. cytivalifesciences.com pH change, high salt, or free this compound Disrupts the ligand-protein interaction to recover the purified target protein.

Chemical proteomics encompasses a suite of advanced techniques that use chemical probes to study protein function and interaction on a proteome-wide scale. nih.gov These methods are instrumental in target deconvolution for bioactive compounds. europeanreview.org

Compound-Centric Chemical Proteomics (CCCP) : This strategy is an evolution of affinity chromatography. It involves synthesizing a chemical probe based on the structure of this compound. This probe typically includes three key features: the core this compound molecule for target recognition, a photoreactive group for covalent cross-linking, and a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and detection. scienceopen.comnih.gov When the probe is introduced to a cell lysate and exposed to UV light, the photoreactive group activates, forming a permanent covalent bond with any proteins that are in close proximity (i.e., bound to the this compound part of the probe). The tagged proteins are then captured using the reporter tag (e.g., on streptavidin beads for a biotin tag), isolated, and identified by mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP) : ABPP is a specialized chemical proteomics approach that targets the active sites of specific enzyme families. nih.govuniversiteitleiden.nlresearchgate.net It uses active-site-directed chemical probes that covalently label enzymes in an activity-dependent manner. universiteitleiden.nlresearchgate.net If this compound were suspected of inhibiting a particular class of enzymes, such as hydrolases or oxidoreductases, a competitive ABPP experiment could be performed. In this setup, a cell lysate would be pre-incubated with this compound before the addition of a broad-spectrum activity-based probe for the enzyme class of interest. If this compound binds to and blocks the active site of a target enzyme, it will prevent the activity-based probe from labeling it. By comparing the protein labeling profiles of lysates treated with and without this compound, researchers can identify the specific enzymes that are targeted by the compound. nih.govrsc.org

Table 2: Comparison of Chemical Proteomics Strategies for this compound

Strategy Probe Design Principle Information Gained
CCCP This compound + Photoreactive Group + Reporter Tag Uses the compound to directly "fish" for binding partners, which are then covalently linked and pulled down. scienceopen.com Identifies direct and proximal binding proteins, regardless of their activity state.
ABPP Active-Site-Directed Probe for an Enzyme Class This compound competes with a general probe for binding to the active site of an enzyme. universiteitleiden.nl Identifies specific enzymes whose catalytic activity is modulated by this compound.

Affinity Purification Methods (e.g., Affinity Chromatography)

Genetic and Genomic Interaction Studies

Genetic and genomic approaches provide an indirect but powerful means of identifying drug targets by observing how genetic modifications affect a cell's response to the compound. nih.gov These methods can reveal entire pathways that are impacted by this compound.

The fundamental principle is to screen a large collection of mutant cells, each with a known genetic alteration (e.g., a single gene deletion or knockdown), for changes in their sensitivity to this compound. For example, a library of yeast or fungal mutants, where each strain is missing a different non-essential gene, could be grown in the presence of a sub-lethal concentration of this compound.

Hypersensitivity: If a mutant strain is significantly more sensitive to this compound than the wild-type strain, it suggests that the missing gene product may be the drug's target or part of a pathway that helps the cell resist the drug's effects. The loss of the target protein could make the cell unable to compensate, leading to increased sensitivity.

Resistance: Conversely, if a mutant is more resistant to the compound, the deleted gene might be required to activate the compound or be part of the pathway that the compound targets.

Modern approaches utilize powerful tools like CRISPR/Cas9 to create genome-wide knockout libraries in various cell types. uci.edu By treating these libraries with this compound and sequencing the surviving cell population, researchers can identify which gene knockouts are enriched (conferring resistance) or depleted (conferring sensitivity), thereby pointing to potential targets and mechanisms of action. frontiersin.orgnih.gov

Computational Inference and Molecular Docking Studies

Computational methods leverage the known three-dimensional structure of a compound to predict its potential binding partners from large databases of protein structures. nih.gov Molecular docking is a primary technique used for this purpose. nih.gov

This approach simulates the interaction between this compound (the "ligand") and a potential protein target. nih.gov The process involves two main steps:

Pose Prediction: An algorithm samples numerous possible orientations and conformations of this compound within the protein's binding pocket. nih.gov

Scoring: Each predicted pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable and stable interaction. nih.gov

By computationally screening the structure of this compound against a library of thousands of known protein structures (e.g., from the Protein Data Bank), researchers can generate a ranked list of potential targets. biointerfaceresearch.com These predictions can then be used to prioritize proteins for experimental validation using the biochemical or genetic methods described above. The accuracy of these predictions is enhanced when multiple conformations of the protein are considered, a technique known as ensemble docking. unirioja.es

Table 3: Hypothetical Molecular Docking Results for this compound

Potential Protein Target Protein Family Predicted Binding Site Docking Score (kcal/mol) Implied Interaction
Protein Kinase X Kinase ATP-binding pocket -10.5 High-affinity binding, potential inhibition.
Protease Y Hydrolase Catalytic site -9.2 Strong binding, potential modulation of activity.
Transcription Factor Z DNA-binding Ligand-binding domain -8.7 Favorable binding, potential allosteric regulation.
Serum Albumin Carrier Protein Hydrophobic pocket -6.1 Weaker, potentially non-specific binding.

Co-crystallization and Structural Biology for Binding Mode Analysis

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provide the most definitive evidence of a direct drug-target interaction by revealing the binding mode at an atomic level. instruct-eric.orgtechnologynetworks.com

The goal is to obtain a high-resolution three-dimensional structure of a target protein in complex with this compound. The most common method is co-crystallization, where the purified target protein is mixed with this compound and allowed to crystallize together. mt.com If successful, the resulting crystal will contain the protein with the compound bound in its active or allosteric site. Analyzing the diffraction pattern of X-rays passed through this crystal allows scientists to build an atomic-resolution model of the complex. mt.com

This model provides invaluable information, including:

The precise orientation and conformation of this compound within the binding pocket.

The specific amino acid residues of the protein that form hydrogen bonds, hydrophobic interactions, or other contacts with the compound. instruct-eric.org

Any conformational changes in the protein that occur upon binding. instruct-eric.org

Such detailed structural insight is the gold standard for target validation. springernature.com It not only confirms the identity of the target but also elucidates the exact mechanism of interaction, which is crucial for any subsequent efforts in medicinal chemistry to optimize the compound's potency and selectivity. In cases where co-crystallization is difficult, crystals of the protein alone can be soaked in a solution containing the compound. researchgate.net

Advanced Analytical Methodologies in Aspergillide C Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is fundamental to the characterization of Aspergillide C, providing detailed information about its atomic connectivity, three-dimensional shape, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. nih.govemerypharma.comweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecule's complex framework.

1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides foundational information about the chemical environment of each hydrogen and carbon atom in the molecule. weebly.comlibretexts.org The ¹H NMR spectrum reveals the number of distinct protons, their multiplicity (splitting patterns), and their integration (relative ratios), while the ¹³C NMR spectrum indicates the number of non-equivalent carbons. libretexts.orghmdb.cachemguide.co.uk For instance, specific chemical shifts in the ¹³C NMR spectrum can identify carbons belonging to carbonyl groups (C=O), double bonds (C=C), and carbons bonded to oxygen (C-O). chemguide.co.uk

2D NMR experiments are crucial for establishing the connectivity between atoms. emerypharma.com Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons), helping to map out spin systems within the molecule. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons. emerypharma.comazooptics.com Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly important for defining the stereochemistry, as it identifies protons that are close in space, which was used to characterize the geometry of intermediates during the total synthesis of (−)-aspergillide C. beilstein-journals.orgresearchgate.net

The structure of this compound, isolated from the marine-derived fungus Aspergillus ostianus, was determined through comprehensive analysis of its 1D and 2D NMR spectra. nih.gov Detailed spectral data from synthetic efforts have confirmed these assignments. rsc.org

Beyond structural elucidation, NMR is also used for purity assessment. azooptics.com Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. hyphadiscovery.commestrelab.comresolvemass.ca This technique offers high precision and does not require a reference standard of the compound being analyzed. resolvemass.ca

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (C₁₄H₂₀O₄) Data reported for a synthetic sample.

Position¹³C NMR (100 MHz, CDCl₃) δ (ppm)¹H NMR (500 MHz, CDCl₃) δ (ppm), multiplicity, J (Hz)
1170.0-
238.72.53 (dd, J = 16.0, 11.5), 2.37 (dd, J = 16.5, 3.5)
369.75.08–5.04 (m)
432.71.86–1.78 (m)
521.61.75–1.56 (m)
673.64.67 (d, J = 4.5)
764.23.67 (dd, J = 10.0, 9.5)
8124.25.99 (dd, J = 10.0, 3.0)
9130.16.07 (dddd, J = 10.0, 6.0, 2.5, 1.0)
10134.85.58 (ddt, J = 16.0, 6.5, 1.5)
11131.85.82 (dddd, J = 15.5, 7.0, 6.0, 1.5)
1270.94.59 (dd, J = 12.5, 3.0)
1330.82.23-2.03 (m)
1418.81.20 (d, J = 6.6)
Source: Supporting information from a study on the total synthesis of this compound. rsc.org

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the calculation of a precise molecular formula. researchgate.netbeilstein-journals.org ESI is a soft ionization technique that brings molecules from a liquid solution into the gas phase as ions with minimal fragmentation, making it ideal for analyzing large and delicate molecules like this compound. libretexts.org

During the characterization of both natural and synthetic this compound, HRMS-ESI was used to confirm its molecular formula as C₁₄H₂₀O₄. rsc.org The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or its adduct with sodium [M+Na]⁺ is compared to the calculated theoretical value, with a match within a few parts per million (ppm) confirming the elemental composition. rsc.orgnsf.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/zSource
[M+H]⁺253.1440253.1435 rsc.org
[M+Na]⁺275.1259--
Source: Data from the total synthesis of this compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Chromatographic Separations for Compound Analysis and Purity

Chromatographic methods are essential for the isolation of this compound from its source, the analysis of complex mixtures during synthesis, and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. x-mol.net For purity assessment, HPLC separates the target compound from any impurities present in the sample. hyphadiscovery.com The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. measurlabs.com Separation occurs based on the differential partitioning of compounds between the two phases. measurlabs.com

Purity is typically determined by detecting the eluting compounds with a UV or Diode-Array Detector (DAD), which measures absorbance over a range of wavelengths. measurlabs.comthermofisher.com The purity of the this compound peak can be expressed as a percentage of the total peak area in the chromatogram. researchgate.net In many purification projects, a target purity of ≥95% as assessed by HPLC is a common standard. hyphadiscovery.com HPLC coupled with mass spectrometry (HPLC-MS) is a powerful combination that provides both separation and mass identification of metabolites from fungal extracts. nih.gov

Gas Chromatography (GC) separates compounds in the gas phase. For non-volatile or thermally unstable molecules like this compound, which contain polar functional groups (e.g., hydroxyls), derivatization is a necessary prerequisite for GC analysis. jfda-online.comsigmaaldrich.com

Derivatization involves a chemical reaction to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.netnih.gov A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process increases the volatility of the compound, allowing it to be analyzed by GC. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column. The separated components then enter the mass spectrometer (MS) for detection and identification based on their mass spectra. mdpi.com While specific applications of GC-MS for this compound are not prominently documented, the technique is a standard approach for the analysis of similar compounds after appropriate derivatization. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Chiral Analysis for Enantiomeric Excess Determination

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical, especially in synthetic chemistry, as different enantiomers can have different biological activities. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. unacademy.comlibretexts.org

The primary method for determining the enantiomeric excess of this compound and its synthetic precursors is chiral HPLC. nih.govacs.orgscispace.com This technique uses a special column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sci-hub.se By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated. nih.gov

In addition to chromatographic methods, NMR-based techniques can also be used for chiral analysis. The modified Mosher's method, for example, involves derivatizing the chiral alcohol with a chiral reagent (Mosher's acid) to form diastereomers. nih.gov These diastereomers have distinct NMR signals, allowing for the determination of the absolute configuration and enantiomeric purity. nih.gov

Chemical Modification and Derivatization for Research Applications

Synthesis of Probes for Biological Studies

The synthesis of chemical probes derived from Aspergillide C is a key strategy to investigate its mechanism of action. These probes are analogues of the natural product that incorporate a specific functional group for detection or interaction studies, while aiming to retain the biological activity of the parent molecule. The total synthesis of this compound and its analogues provides a platform for introducing such modifications. beilstein-journals.orgacs.orgnih.gov

Several total syntheses of this compound have been reported, providing access to key intermediates that can be diverted for the creation of chemical probes. beilstein-journals.orgacs.orgacs.orgnih.gov For instance, synthetic routes often involve the coupling of two main fragments, such as a dihydropyran core and a side chain, which can be individually modified before their union. acs.orgnih.gov

An asymmetric approach to the synthesis of this compound has been developed, utilizing key reactions like Noyori transfer hydrogenations to prepare a C-1 to C-7 pyranone fragment and a C-8 to C-14 β-keto-sulfone fragment. researchgate.net These fragments, before being combined, present opportunities for the introduction of functionalities that can serve as attachment points for probes.

The following table summarizes key synthetic strategies for this compound that could be adapted for probe synthesis:

Table 1: Synthetic Strategies for this compound and Analogues
Synthetic ApproachKey ReactionsPotential for Probe IncorporationReference
Convergent synthesis from (S)-(−)-glyceraldehyde acetonide and Danishefsky−Kitahara dieneHetero Diels–Alder reaction, Ferrier-type addition, palladium-catalyzed oxidative lactonization, Julia–Kocienski olefinationModification of the starting materials or key intermediates before fragment coupling. acs.orgnih.gov
Chiron approach from tri-O-acetyl-D-galactalFerrier-type C-glycosylation, Trost hydrosilylation, protodesilylationFunctionalization of the carbohydrate-derived starting material. beilstein-journals.org
Enantioselective total synthesis from a chiral glycidol (B123203) derivativeFerrier-type two-carbon homologationIntroduction of functional groups on the glycidol-derived fragment. acs.org

Derivatization for Enhanced Analytical Detectability

For the quantitative analysis of this compound in biological matrices or environmental samples, derivatization can be employed to enhance its detectability by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Nonvolatile compounds often require derivatization to increase their volatility for GC analysis. mdpi.com

Common derivatization methods for compounds containing hydroxyl groups, like this compound, include silanization, acylation, and esterification. mdpi.com For instance, trimethylsilyl (B98337) (TMS) ethers can be formed by reacting the hydroxyl group with a silylating agent. This derivatization increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. researchgate.net

The following table outlines potential derivatization strategies for this compound:

Table 2: Potential Derivatization Methods for this compound
Derivatization MethodReagent ExamplePurposeAnalytical Technique
SilanizationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and thermal stabilityGC-MS
AcylationTrifluoroacetic anhydride (B1165640) (TFAA)Introduce electron-capturing groups for enhanced sensitivityGC-ECD (Electron Capture Detection)
EsterificationPentafluorobenzyl bromide (PFBBr)Introduce a UV-absorbing or fluorescent tagHPLC-UV/Fluorescence

Introduction of Reporter Groups for Target Identification

Identifying the cellular targets of a bioactive small molecule is crucial for understanding its mechanism of action. A common approach is the use of affinity-based probes, where the small molecule is tagged with a reporter group that allows for the detection and isolation of its binding partners. nih.gov Reporter groups can include fluorescent dyes for imaging or affinity tags like biotin (B1667282) for pull-down experiments. nih.gov

Photoaffinity labeling (PAL) is a powerful technique for target identification. nih.gov In this method, a probe is designed to include a photoreactive group (e.g., a diazirine) and a reporter tag (or a handle for its later introduction). nih.govnih.gov Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent identification. nih.gov

For this compound, a reporter group could be introduced at a position that is not critical for its biological activity. The synthesis of analogues has shown that modifications to the macrolide structure are possible, providing entry points for the attachment of linkers connected to reporter groups. beilstein-journals.orgijaerd.org The choice of the linker is also important to minimize steric hindrance and maintain the binding affinity of the probe to its target. nih.gov

Table 3: Reporter Groups for Target Identification Studies
Reporter GroupApplicationDetection/Isolation MethodReference
BiotinAffinity purification of target proteinsStreptavidin-based affinity chromatography, Western blot nih.gov
Fluorescent Dyes (e.g., Fluorescein, Rhodamine)Visualization of target localization in cellsFluorescence microscopy nih.gov
Alkyne or Azide (B81097)Handle for bioorthogonal ligation (Click Chemistry)Subsequent reaction with a reporter-tagged azide or alkyne nih.govnih.gov

Bioorthogonal Reactions in Chemical Modification

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.orgnih.gov These reactions are highly specific and have become invaluable tools for labeling and studying biomolecules. A common strategy involves a two-step approach where a small bioorthogonal handle, such as an azide or an alkyne, is incorporated into the molecule of interest. nih.gov This handle can then be selectively reacted with a probe carrying the complementary functional group. nih.gov

This approach is particularly advantageous as it avoids the use of bulky reporter groups during the initial interaction with the biological system, which could alter the molecule's activity or distribution. nih.gov For this compound, a small azide or alkyne group could be introduced into its structure through total synthesis. beilstein-journals.orgacs.orgnih.gov This modified this compound could then be administered to cells, and after it binds to its target, a fluorescent dye or biotin attached to the complementary bioorthogonal partner could be added for visualization or purification. nih.gov

Several bioorthogonal reactions have been developed, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) being among the most widely used. nih.govescholarship.org

Table 4: Common Bioorthogonal Reactions
ReactionReactantsKey FeaturesReference
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal alkyne, Azide, Copper(I) catalystHigh reaction rate and selectivity. Copper toxicity can be a concern for live-cell imaging. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne, AzideCopper-free, suitable for live-cell applications. nih.gov
Inverse-electron-demand Diels-Alder ReactionTetrazine, Strained alkene/alkyne (e.g., trans-cyclooctene)Extremely fast reaction kinetics, bioorthogonal. escholarship.org
Staudinger LigationAzide, PhosphineThe first developed bioorthogonal reaction. escholarship.org

Q & A

Q. What are the key synthetic strategies for Aspergillide C, and how do they address stereochemical control?

this compound’s synthesis often employs carbohydrate-based precursors to exploit inherent stereochemical configurations. A notable approach starts with tri-O-acetyl-D-galactal, leveraging AC-glycosidation to establish the macrolactone core. Trost’s hydrosilylation and protodesilylation are critical for stereocontrolled allylic alcohol formation . Transition-metal catalysis (e.g., Zn-ProPhenol for asymmetric alkyne addition) further ensures enantioselectivity, minimizing protecting group manipulations .

Q. Which analytical methods are essential for verifying this compound’s structure and purity?

High-field NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is indispensable for confirming stereochemistry and connectivity in intermediates. Mass spectrometry (HRMS) and X-ray crystallography validate molecular identity and absolute configuration. Polarimetry and chiral HPLC assess enantiomeric excess during asymmetric steps .

Q. What are common intermediates in this compound synthesis, and how do they streamline the process?

Chiral allylic alcohols and γ-lactone intermediates are pivotal. For example, a linchpin strategy using alkynylation-cyclization sequences enables convergent assembly of the 14-membered macrolactone. These intermediates reduce redox manipulations and improve overall yield (e.g., 36.9% over 8 steps in one route) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported cytotoxicity data for this compound analogues?

Discrepancies in bioactivity often arise from variations in cell line sensitivity (e.g., HL-60 vs. HT1080) or synthetic impurities. Rigorous purification (preparative HPLC) and comparative assays with reference standards (e.g., fludarabine) are critical. For instance, (Z)-aspergillide A analogues show enhanced cytotoxicity, suggesting stereochemistry’s role in activity .

Q. What methodological challenges arise in macrocyclic ring formation, and how are they addressed?

Ring-closing metathesis (RCM) and macrolactonization are prone to transannular strain and epimerization. Optimizing catalyst systems (e.g., Grubbs II for RCM) and reaction conditions (high dilution, slow addition) mitigates these issues. Linchpin strategies that preorganize the macrocycle via allylic alkoxy motifs improve efficiency .

Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?

Density functional theory (DFT) predicts transition states in asymmetric catalysis, guiding ligand selection for metal complexes. Molecular docking studies (e.g., with tubulin or kinase targets) identify structural modifications to enhance binding. These methods reduce trial-and-error synthesis in structure-activity relationship (SAR) studies .

Q. What strategies minimize redox manipulations in this compound’s total synthesis?

Convergent routes using late-stage fragment coupling (e.g., Pd-catalyzed allylic alkylation) avoid unnecessary oxidation/reduction steps. Protecting-group-free syntheses, such as direct C-glycosylation, further streamline the process. For example, palladium-catalyzed decarboxylative allylation achieves β-C-glycosylation without temporary hydroxyl protection .

Methodological Validation and Reproducibility

Q. How do researchers ensure reproducibility in multi-step syntheses of this compound?

Detailed experimental protocols (e.g., catalyst loadings, solvent purity, temperature gradients) are critical. Collaborative cross-validation between labs and open-access spectral databases (e.g., NIH PubChem) enhance reproducibility. For example, discrepancies in hydrosilylation yields are resolved by standardizing silane reagents and reaction times .

Q. What controls are necessary to confirm bioactivity results are not assay artifacts?

Include positive controls (e.g., fludarabine for cytotoxicity) and negative controls (vehicle-only treatments). Validate results across multiple cell lines and independent assays (e.g., MTT, apoptosis markers). Purity checks (NMR, LC-MS) rule out false positives from synthetic byproducts .

Future Research Directions

What unmet synthetic and biological questions persist for this compound?

  • Synthetic: Developing catalytic asymmetric methods for C-glycosylation to replace stoichiometric chiral auxiliaries.
  • Biological: Elucidating the molecular target(s) of this compound and its analogues using chemical proteomics.
  • Translational: Optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo efficacy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.